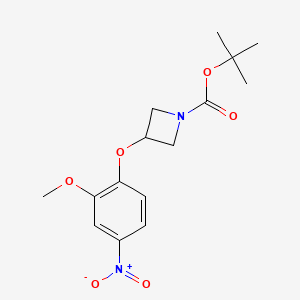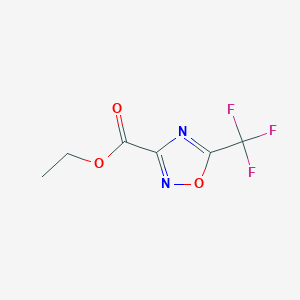
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Vue d'ensemble
Description
“®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid” is an organic compound with a molecular formula of C17H16F3NO3 . It is often used as an important pharmaceutical intermediate in the synthesis of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound .Molecular Structure Analysis
The molecular weight of this compound is 339.31 g/mol . The molecular structure consists of a benzyloxyamino group attached to the third carbon of a four-carbon chain, with a 2,4,5-trifluorophenyl group attached to the fourth carbon .Chemical Reactions Analysis
As an intermediate in the synthesis of sitagliptin, this compound plays a crucial role in the chemical reactions involved in the production of the drug .Physical And Chemical Properties Analysis
This compound is a solid with a white-to-off-white color . It has a predicted pKa of 4.30±0.10, a melting point range of 136-138℃, and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Novel Syntheses of Enantiomers : A new synthetic strategy for both (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of sitagliptin and its derivatives, was developed. This synthesis is vital for the production of important pharmaceutical compounds (Fıstıkçı et al., 2012).
Solubility in Various Solvents : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was determined in different pure solvents and binary mixtures. This is crucial for understanding the compound's behavior in various chemical environments (Fan et al., 2016).
Asymmetric Hydrogenation for Pharmaceutical Synthesis : The asymmetric hydrogenation of enamine esters was used to synthesize a beta-amino acid pharmacophore, an essential component in drug development (Kubryk & Hansen, 2006).
Enzymatic Route for Intermediate Synthesis : An enzymatic route was developed for synthesizing a sitagliptin intermediate, indicating the potential of biocatalysis in pharmaceutical synthesis (Hou et al., 2016).
Pharmaceutical Research and Development
Design of DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, crucial for diabetes mellitus drug development (Maslov et al., 2022).
Synthesis of DPP-IV Inhibitors : Triazepane derivatives, including those with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, were synthesized and evaluated as dipeptidyl peptidase IV inhibitors, indicating their potential in drug discovery (Park et al., 2009).
Catalysis in Drug Synthesis : A PluriZyme with transaminase and hydrolase activity catalyzed cascade reactions for converting compounds into crucial intermediates for antidiabetic drugs (Roda et al., 2022).
Nickel-Catalyzed Synthesis of Sitagliptin Intermediate : A nickel-catalyzed enantioselective hydrogenation process was developed for synthesizing key intermediates of sitagliptin, demonstrating the importance of catalysis in pharmaceutical production (Sudhakaran et al., 2021).
Propriétés
IUPAC Name |
(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDQXXKCXRWRC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676890 | |
| Record name | (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |
CAS RN |
767352-29-4 | |
| Record name | (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



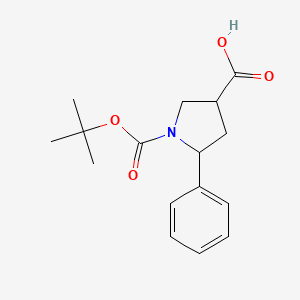

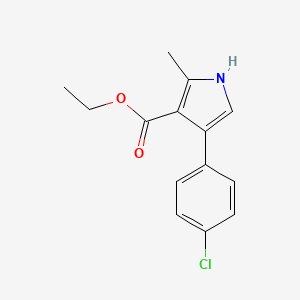



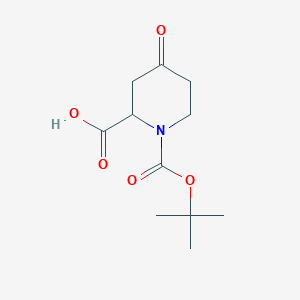
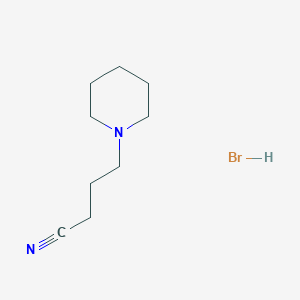


![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)
